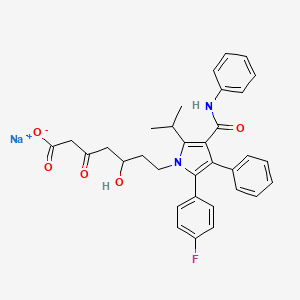

rac-3-Oxo Atorvastatin Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-3-Oxo Atorvastatin Sodium Salt is a byproduct impurity of Atorvastatin calcium, a widely used statin medication for lowering cholesterol levels. The compound has the molecular formula C33H32FN2NaO5 and a molecular weight of 578.61 . It is primarily used in research settings to study the properties and effects of Atorvastatin and its metabolites.

Méthodes De Préparation

The preparation of rac-3-Oxo Atorvastatin Sodium Salt involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

rac-3-Oxo Atorvastatin Sodium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

-

Cholesterol Management :

- Like atorvastatin, rac-3-Oxo Atorvastatin Sodium Salt is primarily utilized for its ability to inhibit HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This action helps in reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.

- Cardiovascular Disease Prevention :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Biochemical Applications

- Biocatalysis in Synthesis :

- Research on Lipid Metabolism :

Case Study 1: Efficacy in Alzheimer's Disease

A study investigated the effects of atorvastatin on patients with Alzheimer's disease, highlighting its potential role in reducing amyloid-beta levels through mechanisms involving neprilysin secretion and inflammation modulation. The findings suggest that this compound may offer similar benefits due to its structural relation to atorvastatin .

Case Study 2: Statin Therapy and Cardiovascular Outcomes

Research has shown that patients treated with statins exhibit improved outcomes post-myocardial infarction. A clinical trial demonstrated that atorvastatin significantly reduced mortality rates among high-risk patients, indicating that this compound could also play a role in similar therapeutic regimens .

Mécanisme D'action

The mechanism of action of rac-3-Oxo Atorvastatin Sodium Salt is similar to that of Atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and other lipids, leading to lower cholesterol levels in the body .

Comparaison Avec Des Composés Similaires

rac-3-Oxo Atorvastatin Sodium Salt is similar to other statin compounds, such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin. it is unique in its specific structure and properties, which make it a valuable reference material for studying the effects of Atorvastatin and its metabolites .

Activité Biologique

Rac-3-Oxo Atorvastatin Sodium Salt is a derivative of atorvastatin, a widely used statin known for its lipid-lowering effects. This compound exhibits various biological activities, particularly in the context of cardiovascular health and potential therapeutic applications beyond cholesterol management. This article reviews its biological activity, synthesizing findings from various studies, including case reports and pharmacological research.

- Chemical Formula : C33H32FN2NaO5

- Molecular Weight : 578.60 g/mol

- CAS Number : 1391052-00-8

- IUPAC Name : Sodium; 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-5-hydroxy-3-oxo-heptanoate

Biological Mechanisms

This compound exhibits several biological activities primarily linked to its mechanism as an HMG-CoA reductase inhibitor. This section discusses its pleiotropic effects, including anti-inflammatory and antioxidant properties.

Lipid-Lowering Effects

Statins, including atorvastatin, primarily function by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The inhibition leads to decreased levels of LDL cholesterol and total cholesterol in the bloodstream, thereby reducing the risk of atherosclerosis and cardiovascular diseases .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of atorvastatin derivatives. Rac-3-Oxo Atorvastatin has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in various experimental models . These effects may contribute to its protective role against cardiovascular diseases.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which help mitigate oxidative stress—a factor implicated in numerous chronic diseases, including cardiovascular disorders. The reduction of reactive oxygen species (ROS) by statins may play a role in their cardioprotective effects .

Cardiovascular Disease Management

A review of clinical trials indicates that atorvastatin and its derivatives, including rac-3-Oxo Atorvastatin, significantly lower the incidence of major cardiovascular events. For instance, a meta-analysis involving over 100,000 participants reported that statin therapy reduced the risk of myocardial infarction by approximately 30% .

Potential Neuroprotective Effects

Emerging evidence suggests that atorvastatin may have neuroprotective effects, particularly in Alzheimer's disease. Studies indicate that atorvastatin can enhance amyloid-beta degradation through increased neprilysin secretion from astrocytes . This mechanism may provide insight into potential therapeutic applications for neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant absorption and bioavailability similar to atorvastatin. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4), leading to active metabolites that contribute to its therapeutic effects .

Safety and Toxicity

While generally well-tolerated, statins can cause adverse effects such as myopathy and rhabdomyolysis. Case reports have documented these side effects associated with atorvastatin use but highlight that they are relatively rare compared to the benefits provided . Monitoring liver function tests is recommended during statin therapy to mitigate risks.

Propriétés

IUPAC Name |

sodium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARJWPCKDZBDFQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32FN2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.